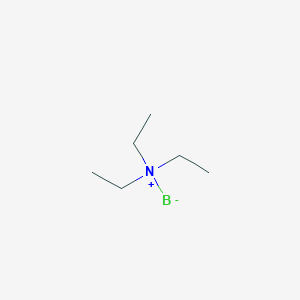![molecular formula C33H34O2P2 B1148647 1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE CAS No. 197159-86-7](/img/new.no-structure.jpg)
1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE is a chiral phosphine ligand known for its unique spirocyclic structure. This compound is of significant interest in the field of asymmetric synthesis due to its ability to induce high enantioselectivity in various catalytic reactions. The spirocyclic framework provides a rigid and well-defined chiral environment, making it an excellent candidate for use in asymmetric catalysis.
Métodos De Preparación
The synthesis of 1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE typically involves the hydrogenation of spiro[4.4]nonane-1,6-dione. This process can be carried out using both homogeneous and heterogeneous catalyst systems. For instance, using [Ru(S-BINAP)Cl2]2(NEt3) as a catalyst precursor in ethanol solvent has been shown to yield the cis,trans-spiro[4.4]nonane-1,6-diol product with high selectivity (97%) . The choice of solvent and hydrogenation agents significantly influences the stereoselectivity of the products.
Análisis De Reacciones Químicas
1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the diphenylphosphino groups are replaced with other functional groups.
Common reagents used in these reactions include hydrogenation catalysts like [Ru(S-BINAP)Cl2]2(NEt3) and solvents such as ethanol. Major products formed from these reactions include spirocyclic diols and phosphine derivatives .
Aplicaciones Científicas De Investigación
1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantioselective compounds.
Biology: The compound’s chiral properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism by which 1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE exerts its effects is primarily through its role as a chiral ligand. The spirocyclic structure provides a rigid and well-defined chiral environment, which facilitates the formation of enantioselective products in catalytic reactions. The molecular targets and pathways involved include transition metal complexes, where the compound coordinates with the metal center to induce chirality in the resulting products .
Comparación Con Compuestos Similares
1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE can be compared with other chiral phosphine ligands such as:
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Known for its effectiveness in asymmetric hydrogenation reactions.
2,2’-Bis(dicyclohexylphosphino)-6,6’-dimethyl-1,1’-biphenyl (BICEP): Used in various asymmetric transformations.
Spiro[4.4]nonane-1,6-diols: These compounds serve as precursors for other chiral ligands and have similar applications in asymmetric synthesis .
The uniqueness of this compound lies in its spirocyclic structure, which provides a more rigid and defined chiral environment compared to other ligands, leading to higher enantioselectivity in catalytic reactions.
Propiedades
Número CAS |
197159-86-7 |
|---|---|
Fórmula molecular |
C33H34O2P2 |
Peso molecular |
524.57 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1148566.png)






![6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148587.png)
